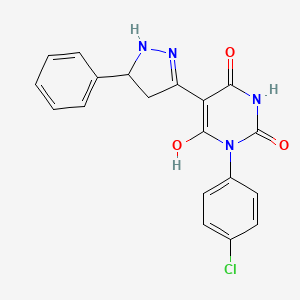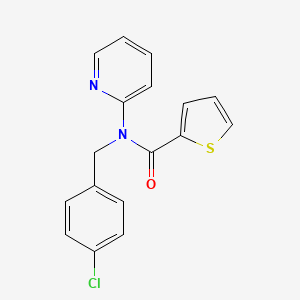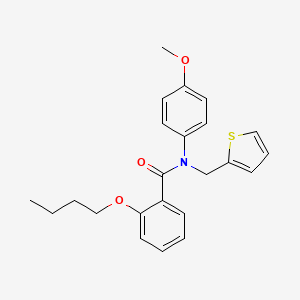
(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CHLOROPHENYL)-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a tetrahydropyrimidine ring, and it is substituted with a chlorophenyl group and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
The synthesis of 3-(4-CHLOROPHENYL)-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of chalcones with hydrazine derivatives under heating conditions. For instance, chalcones can be treated with 4-chlorophenylhydrazine in ethanol to yield the desired pyrazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(4-CHLOROPHENYL)-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar compounds include other pyrazole derivatives such as:
- 1-(4-CHLORO-PHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL-PYRIDINE
- 1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL-PYRIDINE These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 3-(4-CHLOROPHENYL)-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C19H15ClN4O3 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-6-hydroxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15ClN4O3/c20-12-6-8-13(9-7-12)24-18(26)16(17(25)21-19(24)27)15-10-14(22-23-15)11-4-2-1-3-5-11/h1-9,14,22,26H,10H2,(H,21,25,27) |
InChI 键 |
YPFDULGOOYODNK-UHFFFAOYSA-N |
规范 SMILES |
C1C(NN=C1C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide](/img/structure/B11341421.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B11341427.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11341437.png)
![N-[4,5-Dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-thiophenecarboxamide](/img/structure/B11341441.png)
![4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11341447.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide](/img/structure/B11341452.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11341454.png)

![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11341469.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide](/img/structure/B11341474.png)


![propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11341497.png)
